2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid
説明
特性
IUPAC Name |
2-[2-(dimethylamino)ethylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)6-5-12-9-7-8(10(14)15)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFCNZHELWXLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid, a functionalized pyridine carboxylic acid of interest in medicinal chemistry and materials science. Drawing upon established principles of heterocyclic chemistry and data from closely related analogues, this document outlines its chemical structure, a robust synthetic pathway, predicted physicochemical properties, and potential avenues for its application in research and development.
Molecular Structure and Chemical Identity
2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid is a derivative of isonicotinic acid, which is pyridine-4-carboxylic acid. The core structure consists of a pyridine ring substituted at the 2-position with a [2-(dimethylamino)ethyl]amino side chain and at the 4-position with a carboxylic acid group.
Key Structural Features:
-
Isonicotinic Acid Core: A pyridine ring with a carboxylic acid at the 4-position. This moiety is a well-known scaffold in medicinal chemistry.
-
2-Amino Linkage: An amino group at the 2-position of the pyridine ring serves as the attachment point for the side chain.
-
[2-(Dimethylamino)ethyl] Side Chain: This flexible chain contains a tertiary amine (dimethylamino group), which can act as a proton acceptor and participate in hydrogen bonding, influencing the molecule's solubility and biological interactions.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-{[2-(dimethylamino)ethyl]amino}pyridine-4-carboxylic acid | Nomenclature |
| Molecular Formula | C₁₀H₁₅N₃O₂ | Calculated |
| Molecular Weight | 209.25 g/mol | Calculated |
| CAS Number | Not assigned (as of Feb 2026) | - |
| Predicted pKa | ~3.5-4.5 (carboxylic acid), ~8.5-9.5 (tertiary amine) | Estimated from similar structures |
| Predicted XLogP3 | ~0.5 - 1.5 | Estimated from similar structures |
| Predicted Solubility | Soluble in aqueous acidic solutions and polar organic solvents. | Based on functional groups |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 2-chloroisonicotinic acid.
Caption: Proposed synthetic workflow for 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid.
Detailed Experimental Protocol
Materials:
-
2-Chloroisonicotinic acid
-
N,N-Dimethylethylenediamine
-
High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid (1 equivalent) and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent like DMF.
-
Addition of Amine: Add N,N-dimethylethylenediamine (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and adjust the pH to ~3-4 with hydrochloric acid.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting materials.
-
Adjust the pH of the aqueous layer to ~7-8 with a sodium hydroxide solution. The product may precipitate at this stage.
-
Extract the product with a suitable organic solvent like a mixture of chloroform and isopropanol.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization and Analytical Methods
Due to the lack of published data for the target molecule, the following characterization methods and expected results are based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Method | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range). Methylene protons of the ethyl group (two distinct signals). Methyl protons of the dimethylamino group (a singlet). Exchangeable protons for the carboxylic acid and the secondary amine. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (δ ~165-175 ppm). Aromatic carbons of the pyridine ring. Methylene and methyl carbons of the side chain. |
| Mass Spec (ESI+) | [M+H]⁺ ion at m/z 210.12. |
| FT-IR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretch from the secondary amine (~3300-3500 cm⁻¹). C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). C=N and C=C stretches from the pyridine ring (~1400-1600 cm⁻¹). |
Potential Applications and Future Research Directions
While specific biological activities of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid have not been reported, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.
Medicinal Chemistry
-
Enzyme Inhibition: The presence of a chelating diamine side chain and a carboxylic acid group makes this molecule a candidate for screening as an inhibitor of metalloenzymes. Similar structures have shown activity against enzymes like histone demethylases (e.g., KDM5 family).
-
Receptor Agonism/Antagonism: The aminopyridine scaffold is present in numerous biologically active compounds that target a variety of receptors. The dimethylaminoethyl side chain is a common feature in many antihistamines and other CNS-active drugs.
-
Antimicrobial and Antitumor Agents: Functionalized isonicotinic acid derivatives have been explored for their potential as antimicrobial and antitumor agents.
Caption: Potential research and application areas for the title compound.
Materials Science
-
Coordination Chemistry: The molecule can act as a bidentate or tridentate ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers, with potential applications in catalysis, gas storage, and sensing.
-
Polymer Chemistry: The carboxylic acid and amino groups provide reactive handles for incorporation into polymers, potentially imparting specific functionalities such as pH-responsiveness or metal-chelating properties.
Conclusion
2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid represents a versatile chemical scaffold with significant potential for further investigation. This guide provides a solid foundation for its synthesis, characterization, and exploration in various scientific disciplines. The proposed synthetic route is robust and based on well-established chemical transformations, and the predicted properties offer a starting point for its analytical characterization. Researchers in drug discovery and materials science may find this molecule to be a valuable building block for the development of novel functional materials and biologically active agents.
References
There are no direct references for the synthesis or biological activity of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid. The information presented is based on established chemical principles and data from the following related compounds and reactions:
- 2-Chloronicotinic acid: A key starting material for the synthesis of 2-substituted nicotinic and isonicotinic acid derivatives.
- Nucleophilic Aromatic Substitution on Pyridine Rings: The core reaction for the proposed synthesis is a widely used and well-understood transform
- Isonicotinic Acid Derivatives in Medicinal Chemistry: Numerous publications describe the synthesis and biological evaluation of various isonicotinic acid derivatives, providing a rationale for the potential applic
- Physicochemical Properties of Aminopyridines: Extensive data exists on the pKa, solubility, and spectroscopic properties of aminopyridines and their carboxylic acid derivatives, allowing for reliable predictions for the target molecule.
Physicochemical Profiling of 2-Aminoisonicotinic Acid Derivatives
This guide provides an in-depth technical analysis of the physical properties of 2-aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) and its derivatives. It is designed for researchers in medicinal chemistry and materials science, focusing on the scaffold's utility in kinase inhibitor design, peptide nucleic acids (PNA), and supramolecular assemblies.
Technical Whitepaper | Version 1.0
Executive Summary
2-Aminoisonicotinic acid (CAS: 13362-28-2) represents a "privileged scaffold" in drug discovery. Its unique substitution pattern—an exocyclic amine at the 2-position and a carboxylic acid at the 4-position of the pyridine ring—creates a versatile donor-acceptor (D-A) hydrogen bonding motif. This architecture governs its high melting point, zwitterionic character, and specific solubility profile. This guide details the core physical properties of this scaffold and analyzes how derivatization shifts these parameters to optimize pharmacokinetics (PK).
Molecular Architecture & Electronic Properties
Tautomerism and Zwitterionic Character
The physicochemical behavior of 2-aminoisonicotinic acid is dominated by two equilibria: tautomerism and ionization .
-
Amino-Imino Tautomerism: Like 2-aminopyridine, the compound can exist in an amino form (aromatic) or an imino form (non-aromatic). In solution and solid state, the amino form is energetically favored (>99%) due to the retention of aromaticity in the pyridine ring.
-
Ionization (Zwitterion Formation): The molecule is amphoteric.
-
Acidic Domain: The C4-carboxylic acid (pKa ~2.0–2.5).
-
Basic Domain: The ring nitrogen (N1), enhanced by the electron-donating 2-amino group (pKa ~6.0–6.5).
-
Isoelectric Point (pI): In the pH range of 3.0–5.0, the molecule exists predominantly as a zwitterion (COO⁻ / NH⁺), leading to low solubility and high crystal lattice energy.
-
Visualizing the Equilibria
The following diagram illustrates the protonation states and tautomeric preference.
Figure 1: Protonation states and tautomeric equilibria of 2-aminoisonicotinic acid.
Solid-State Physical Properties
Crystallinity and Melting Point[1]
-
Melting Point: 300–302°C (decomposition).
-
Lattice Energy: The high melting point is a direct consequence of the intermolecular hydrogen bond network. The zwitterionic nature allows the formation of strong "head-to-tail" electrostatic interactions (NH⁺···COO⁻), creating a robust crystal lattice that is resistant to thermal disruption.
-
Polymorphism: While less reported than its isomer (2-aminonicotinic acid), the 2-aminoisonicotinic acid scaffold is prone to polymorphism depending on the solvent of crystallization (e.g., water vs. ethanol).
Fluorescence
Derivatives of 2-aminoisonicotinic acid, particularly esters and amides, exhibit intrinsic fluorescence.
-
Excitation/Emission: Typically excites in the UV range (280–320 nm) with emission in the blue-violet region (350–400 nm).
-
Solvatochromism: The emission maximum is sensitive to solvent polarity. In polar aprotic solvents (DMSO, DMF), a bathochromic shift (red shift) is often observed due to stabilization of the excited state intramolecular charge transfer (ICT).
Solution-State Properties & Derivatization Effects[2]
The table below summarizes how chemical modifications alter the core physical properties.
| Property | Core Scaffold (Acid) | Methyl Ester Derivative | Amide Derivative | N-Alkylated Derivative |
| MW ( g/mol ) | 138.12 | ~152.15 | ~137-300+ | Variable |
| LogP (Oct/Water) | ~ -0.5 to 0.5 (Low) | 1.0 - 1.5 | 0.5 - 2.5 | Increases with chain length |
| Aq. Solubility | pH dependent (Low at pI) | Low (Neutral) | Moderate to Low | Low (unless salt formed) |
| H-Bond Donors | 3 (NH₂, OH) | 2 (NH₂) | 3+ (NH₂, Amide NH) | 1 (NH) |
| pKa (Ring N) | ~6.1 | ~5.5 (Ester is EWG) | ~5.8 | ~6.5 (Alkyl is EDG) |
| Key Application | Synthons, MOFs | Intermediates | Kinase Inhibitors | Fluorescence Probes |
Solubility and Lipophilicity[3]
-
Water Solubility: The core acid is sparingly soluble in water at its isoelectric point but dissolves readily in dilute acid (forming the cation) or base (forming the anion).
-
Organic Solubility: Poor solubility in non-polar solvents (hexane, toluene). Moderate solubility in polar aprotic solvents (DMSO, DMF) is observed, which is critical for preparing stock solutions for biological assays.
-
LogD: The distribution coefficient (LogD) varies significantly with pH. At physiological pH (7.4), the molecule is predominantly anionic, resulting in a low LogD (< 0), which implies low passive membrane permeability unless derivatized.
Experimental Protocols
Protocol: Potentiometric pKa Determination
To accurately determine the ionization constants of new derivatives, the following potentiometric titration protocol is recommended.
Reagents:
-
0.01 M HCl and 0.01 M NaOH (standardized).
-
0.15 M KCl (ionic strength adjustor).
-
Degassed HPLC-grade water.
Workflow:
-
Preparation: Dissolve 2-5 mg of the derivative in 20 mL of 0.15 M KCl solution. If the compound is insoluble, use a co-solvent method (e.g., 30% Methanol/Water) and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).
-
Titration: Perform a dual titration (Acid
Base and Base Acid) at 25°C under inert gas ( or ) to prevent absorption. -
Data Analysis: Plot pH vs. Volume of titrant. Use the Bjerrum method or Gran plots to identify equivalence points. The half-equivalence points correspond to pKa values.
Protocol: Kinetic Solubility Assay
For drug discovery screening, a high-throughput kinetic solubility assay is preferred over thermodynamic equilibrium methods.
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Dilution: Spike 5 µL of stock into 245 µL of PBS (pH 7.4) in a 96-well filter plate (final conc: 200 µM, 2% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Vacuum filter to remove precipitate.
-
Quantification: Analyze the filtrate via UV-Vis plate reader (250–400 nm) or LC-MS/MS against a standard curve.
Logic of Drug Design: SAR Implications
The physical properties of the 2-aminoisonicotinic acid scaffold dictate its use in Structure-Activity Relationship (SAR) studies.
Figure 2: Structural modification strategies and their physicochemical outcomes.
-
Kinase Hinge Binding: The 2-amino group and the ring nitrogen (N1) form a classic donor-acceptor motif that mimics the adenine ring of ATP. This makes the scaffold ideal for binding to the hinge region of kinases.
-
Permeability Optimization: Converting the C4-acid to an amide or ester removes the negative charge at physiological pH, significantly improving LogP and passive membrane permeability.
References
-
Crystal Structure & Tautomerism: Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic acid.[1][2][3][4][5] Acta Crystallographica Section C, 53(10), 1427-1429. (Describes the isomeric 2-aminonicotinic acid, establishing the zwitterionic structural paradigm).
- Solubility & Thermodynamics: Wang, J., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 61, 74-78.
- pKa & Ionization: Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Ed. McGraw-Hill. (Source for pKa values of pyridine carboxylic acids and aminopyridines).
- Fluorescence Properties: Czerwoniec, P., et al. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers.
-
General Properties: PubChem Compound Summary for CID 329771197, 2-Aminoisonicotinic acid.
Sources
pKa values of dimethylaminoethyl amino pyridine carboxylic acids
An In-Depth Technical Guide to the Ionization Behavior of Dimethylaminoethyl Amino Pyridine Carboxylic Acids
Executive Summary
The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] For complex structures such as dimethylaminoethyl amino pyridine carboxylic acids, which possess multiple ionizable centers, a thorough understanding of their pKa values is indispensable for rational drug design and development. These molecules, featuring a pyridine ring, a carboxylic acid, an aromatic amine, and a tertiary aliphatic amine, exhibit a complex acid-base profile that governs their solubility, membrane permeability, and interaction with biological targets.[1]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the factors influencing the pKa values of this molecular class. It moves beyond a simple listing of data to explain the underlying chemical principles and offers detailed, field-proven experimental protocols for their accurate determination. We will dissect the structural components, predict their ionization behavior, and provide self-validating methodologies for both potentiometric and spectrophotometric pKa measurement, empowering researchers to generate reliable data crucial for optimizing drug candidates.
The Molecular Architecture: Deconstructing the Ionizable Centers
The acid-base properties of dimethylaminoethyl amino pyridine carboxylic acids are a composite of the characteristics of their three primary functional groups. The interplay between these groups, through inductive and resonance effects, dictates the multiple pKa values of the molecule.
-
Pyridine Ring Nitrogen: The nitrogen atom within the pyridine ring is sp²-hybridized. Its lone pair of electrons resides in an sp² orbital, separate from the aromatic π-system, rendering it basic.[2] Unsubstituted pyridine has a pKa of approximately 5.23-5.25 for its conjugate acid, the pyridinium ion.[2][3] This value is significantly influenced by other substituents on the ring.
-
Carboxylic Acid Group (-COOH): Carboxylic acids are acidic, typically with pKa values in the range of 3-5.[4] When attached to an electron-withdrawing aromatic ring like pyridine, the acidity of the carboxyl group is generally enhanced, leading to a lower pKa. For instance, the reported pKa for the carboxylic acid moiety of 2-aminopyridine-3-carboxylic acid is 2.94.[5]
-
Amino Pyridine Core: The primary amino group on the pyridine ring is a basic center. Its pKa is highly dependent on its position relative to the ring nitrogen and other substituents. Its basicity is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.
-
Dimethylaminoethyl Side Chain: The terminal tertiary amine, N,N-dimethylethylamine, is an aliphatic amine. These are typically stronger bases than aromatic amines. The pKa of N,N-dimethylethylamine's conjugate acid is reported to be around 10.16, indicating it will be the last group to be deprotonated as the pH increases.[6][7]
The combination of these groups results in a polyprotic molecule, whose overall charge state is highly dependent on pH. Predicting the precise pKa values requires considering the electronic influence of each group on the others.
Caption: Predicted protonation states of a dimethylaminoethyl amino pyridine carboxylic acid.
Experimental Determination of pKa: A Practical Guide
Accurate pKa determination is critical. While computational methods offer valuable predictions[8], experimental validation remains the cornerstone of pharmaceutical profiling. The two most robust and widely used methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration: The Gold Standard
This high-precision technique directly measures pH changes as a function of added titrant (acid or base), allowing for the determination of pKa from the resulting titration curve.[9][10] It is valued for its accuracy and applicability to a wide range of compounds.[9][11]
-
Apparatus & Reagent Preparation:
-
Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10.[12] Accurate calibration is the foundation of a trustworthy result.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions. Crucially, the NaOH solution must be carbonate-free to prevent buffering artifacts that can obscure the true equivalence point, especially at higher pH values.[9]
-
Prepare a 0.15 M KCl solution. This is used to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients that could otherwise shift the measured pKa.[12]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in high-purity water (or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1-10 mM.[10][12]
-
Add the KCl solution to achieve the target ionic strength.
-
Place the sample vessel on a magnetic stirrer and purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration.[12] This step is critical to displace dissolved CO₂, which can form carbonic acid and introduce significant error.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
For a polyprotic substance like the one , start by titrating with 0.1 M HCl to a low pH (e.g., pH 2) to ensure all basic groups are protonated.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, ensuring the reading is stable before proceeding. The titrant volume increments should be smaller in regions where the pH is changing rapidly (near the equivalence points).[10]
-
Continue the titration until a high pH is reached (e.g., pH 12) to ensure all acidic protons have been titrated.
-
-
Data Analysis & pKa Calculation:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa value for each ionizable group is equal to the pH at the half-equivalence point (the midpoint of the buffer region between equivalence points).[12] This is the point on the titration curve where the concentrations of the acidic and conjugate basic forms of a specific functional group are equal.
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry
This method is ideal for compounds containing a chromophore near an ionizable center, as protonation or deprotonation will alter the electronic structure and thus the UV-Vis absorption spectrum.[13] It is highly sensitive, requires very little sample, and can be adapted for high-throughput screening using 96-well plates.[13]
-
Apparatus & Reagent Preparation:
-
Use a UV-Vis spectrophotometer, preferably with a plate reader for efficiency.[13]
-
Prepare a series of buffer solutions with known, stable pH values covering a wide range (e.g., pH 2 to 12 in 0.5 pH unit increments). A constant ionic strength should be maintained across all buffers.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound in a suitable co-solvent (e.g., DMSO or methanol).[13] The final concentration of the co-solvent in the measurement wells should be low (e.g., <2% v/v) to minimize its effect on the aqueous pKa.
-
In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well containing the different pH buffers. Also prepare blank wells containing only the buffers to be used for background correction.[13]
-
-
Measurement Procedure:
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[13]
-
Identify the wavelength(s) that show the largest change in absorbance as a function of pH.
-
-
Data Analysis & pKa Calculation:
-
Plot the absorbance at a chosen wavelength against the pH of the buffer. This will generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa.[14]
-
Self-Validation/Improved Accuracy: To normalize for any minor concentration differences between wells, plot the ratio of absorbances at two different wavelengths against pH.[14] One wavelength should be where the absorbance changes significantly with pH, and the other should ideally be an isosbestic point (where absorbance is constant regardless of pH) or a wavelength with minimal change. This ratio method provides a more robust sigmoidal curve from which the pKa can be accurately determined.[14][15]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylethylamine - Wikipedia [en.wikipedia.org]
- 8. optibrium.com [optibrium.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Application Notes & Protocols: Palladium-Catalyzed C-N Coupling of Chloropyridines with N,N-Dimethylethylenediamine
Introduction: Navigating the Challenges of Chloropyridine Amination
The synthesis of N-arylpyridines is a cornerstone of modern medicinal chemistry, as this structural motif is prevalent in a vast array of pharmacologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these critical C-N bonds.[2] However, the use of chloropyridines as electrophilic partners presents distinct challenges. The inherent strength of the C-Cl bond and the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst—often termed the "2-pyridyl problem"—necessitate carefully optimized and robust reaction conditions.[3][4]
N,N-dimethylethylenediamine is a particularly valuable nucleophile in drug development due to its bifunctional nature, containing both a primary and a tertiary amine.[5] This allows it to serve as a key building block for introducing specific functionalities into complex molecules.[5][6] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful palladium-catalyzed coupling of chloropyridines with N,N-dimethylethylenediamine, tailored for researchers and drug development professionals.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The reaction proceeds via a palladium-catalyzed cycle. A foundational understanding of this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves the oxidative addition of the chloropyridine to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpyridine and regenerate the active Pd(0) catalyst.[7]
Caption: General experimental workflow for the amination reaction.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 2-Chloropyridine | 113.55 | 1.0 | 1.14 g (10 mmol) |
| N,N-Dimethylethylenediamine | 88.15 | 1.2 | 1.27 mL (12 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 92 mg (0.1 mmol) |
| RuPhos | 467.62 | 0.04 | 187 mg (0.4 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.35 g (14 mmol) |
| Toluene (anhydrous) | - | - | 50 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium source (Pd₂(dba)₃), the ligand (RuPhos), and the base (NaOtBu).
-
Scientist's Note: All solids should be handled quickly to minimize air exposure, especially the hygroscopic base. Performing this in a glovebox is ideal.
-
-
Establish Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish a robust inert atmosphere.
-
Rationale: Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to low or no conversion. This step is critical for reproducibility. [4]3. Solvent and Reagent Addition: Under a positive pressure of argon, add 50 mL of anhydrous toluene via cannula or syringe. Follow this with the addition of 2-chloropyridine (1.14 g) and N,N-dimethylethylenediamine (1.27 mL).
-
Scientist's Note: A slight excess of the amine (1.2-1.5 equivalents) is often used to help favor the desired coupling pathway over side reactions. [4]4. Reaction Execution: Place the flask in a preheated oil bath at 100 °C and allow the reaction to stir vigorously for 12-24 hours.
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under argon) and analyzing by TLC or LC-MS to check for the disappearance of the 2-chloropyridine starting material.
-
Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.
-
Caution: Quenching can be exothermic. Add water slowly, especially if the reaction is on a larger scale.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to yield the pure product.
-
Rationale: The addition of triethylamine to the eluent helps to prevent the product, an amine, from streaking on the acidic silica gel.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. C-Cl bond is too unreactive for the conditions. 3. Insufficient temperature. | 1. Ensure a strictly inert atmosphere and use freshly degassed solvents. [4] 2. Switch to a more active ligand (e.g., a different biarylphosphine). Increase catalyst loading to 3-5 mol%. [4] 3. Increase temperature to 110-120 °C. |
| Hydrodehalogenation (-Cl replaced by -H) | 1. Presence of trace water or protic impurities. 2. Reductive elimination is slow relative to competing pathways. | 1. Use scrupulously dried reagents and solvents. Ensure the base is anhydrous. [4] 2. A different ligand may alter the kinetics; screen other bulky, electron-rich ligands. |
| Formation of Side Products | 1. Base-mediated degradation of starting material or product. 2. Reaction with solvent. | 1. If the substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the temperature or use a more active pre-catalyst. [4] 2. Consider a different anhydrous, aprotic solvent like 1,4-dioxane. |
Conclusion
The palladium-catalyzed amination of chloropyridines with N,N-dimethylethylenediamine is a highly effective, albeit challenging, transformation. Success is not merely procedural but is grounded in a chemical understanding of the reaction's nuances. By carefully selecting a robust catalyst system, particularly a sterically hindered and electron-rich phosphine ligand, and by rigorously controlling the reaction environment to exclude oxygen and water, researchers can reliably access valuable N-arylpyridine building blocks for applications in pharmaceutical and materials science.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2026). Understanding the Applications of N,N-Dimethylethylenediamine (CAS 108-00-9).
- Benchchem. (n.d.). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity".
- Shree Ganesh Chemicals. (n.d.). N,N-Dimethyl Ethylenediamine Manufacturers.
- Chem-Impex. (n.d.). N,N'-Dimethylethylenediamine.
- PubMed. (2014).
- eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). N,N-Dimethylethylenediamine for synthesis 108-00-9.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Wiley Online Library. (n.d.).
- Wiley Analytical Science. (2019).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ChemRxiv. (n.d.).
- PubChem. (n.d.). N,N-Dimethylethylenediamine.
- Semantic Scholar. (2011). Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine.
- PubMed. (2005). Palladium catalysed aryl amination reactions in supercritical carbon dioxide.
- ResearchGate. (n.d.). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes.
- Semantic Scholar. (n.d.).
Sources
- 1. N,N-Dimethyl Ethylenediamine Manufacturers [shreeganeshchemical.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Amide Coupling Strategies for 2-Aminoisonicotinic Acid Intermediates
Introduction & Strategic Analysis
2-Aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) is a privileged scaffold in medicinal chemistry, serving as a critical hinge-binding motif in numerous kinase inhibitors (e.g., Crizotinib derivatives).[1] However, its utility is often hampered by its physicochemical properties.[1]
The Core Challenge: The "Zwitterionic Trap"
Unlike simple benzoic acids, 2-aminoisonicotinic acid exists primarily as a zwitterion in the solid state and neutral aqueous solutions. The basic 2-amino pyridine moiety (
Operational Consequences:
-
Solubility: Insoluble in standard organic solvents (DCM, THF, Toluene).[1] Requires polar aprotic solvents (DMF, DMSO, NMP).
-
Reactivity: The free amino group is a competing nucleophile.[1] While less nucleophilic than an aliphatic amine, it can still react with activated esters (self-coupling), leading to oligomers.
-
Activation Interference: The pyridine nitrogen can interfere with coupling reagents or form N-oxides if not carefully managed.[1]
Strategic Decision Matrix
We recommend two distinct pathways based on your synthesis scale and substrate complexity.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Pathway A: Direct Coupling via T3P (Recommended)
The use of Propylphosphonic Anhydride (T3P) is the superior method for direct coupling of unprotected 2-aminoisonicotinic acid. T3P acts as both a coupling agent and a water scavenger, driving the reaction to completion even with poor solubility substrates.
Mechanism of Action
T3P activates the carboxylic acid to form a mixed anhydride. Uniquely, T3P does not react rapidly with the electron-deficient 2-amino group of the pyridine ring, providing inherent chemoselectivity [1].
Protocol A: T3P-Mediated Direct Coupling[1]
Reagents:
-
2-Aminoisonicotinic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[2]
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]
-
Solvent: DMF or NMP (Essential for solubility)
Step-by-Step Procedure:
-
Dissolution: In a dried vial, suspend 2-aminoisonicotinic acid (1.0 equiv) in DMF (concentration ~0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: The mixture may not clear immediately.
-
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 10 minutes. The solution should clarify as the active mixed anhydride forms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Workup (Self-Validating Step):
Why this works: T3P creates a highly reactive but sterically screened intermediate that prefers the external nucleophile (amine partner) over the internal 2-amino group.
Pathway B: The Boc-Protection Route (High Reliability)
For scale-up or when the amine partner is sluggish, protecting the 2-amino group is mandatory to improve solubility in DCM/THF and prevent side reactions.
Protocol B1: Installation of Boc-Group
Note: Direct reaction with Boc2O is slow due to the electron-poor pyridine amine.
Reagents:
-
2-Aminoisonicotinic acid (1.0 equiv)[1]
-
Boc2O (1.2 equiv)
-
Base: Na2CO3 (2.0 equiv) or TEA (2.0 equiv)
-
Solvent: 1:1 Dioxane/Water or tBuOH/Water[1]
Procedure:
-
Dissolve amino acid and base in solvent mixture.[1][2][3][8][9]
-
Critical Step: Acidify carefully to pH 4 with 1M HCl (do not go to pH 1 to avoid removing Boc).
-
Extract with EtOAc.[1][2][3] The product, 2-((tert-butoxycarbonyl)amino)isonicotinic acid , is now soluble in organic solvents.
Protocol B2: Amide Coupling of Protected Intermediate
Reagents:
Procedure:
-
Dissolve Boc-protected acid and DIPEA in DMF.[1]
-
Add HATU at 0°C. Stir 15 min (yellow color develops).
-
Workup: Standard aqueous extraction (NaHCO3 wash removes unreacted acid).[1]
Analytical Validation (Self-Validating Systems)[1]
To ensure the protocol has worked without relying solely on external mass spec data, use these internal chemical logic checks.
Table 1: Diagnostic NMR Signals (DMSO-d6)[1]
| Feature | Uncoupled Acid | Coupled Product (Amide) | Logic / Validation |
| Amide NH | N/A | δ 8.5 – 10.5 ppm | Appearance of a new downfield doublet/singlet confirms bond formation.[1] |
| Pyridine C3-H | ~δ 7.1 ppm | δ 7.3 – 7.5 ppm | The C3 proton (ortho to amide) shifts downfield due to the electron-withdrawing carbonyl of the new amide. |
| 2-NH2 | Broad, ~δ 6.0 ppm | Broad, ~δ 6.0 ppm | If this signal disappears or shifts to >9 ppm, you have accidentally coupled/protected the wrong amine (or self-coupled). |
| TLC (5% MeOH/DCM) | Baseline (Rf ~0) | Rf 0.3 – 0.6 | Significant change in polarity.[1] Product should move; acid stays at baseline. |
Troubleshooting & Visualization
Common Failure Modes
-
Oligomerization: If you see multiple spots on TLC and broadening in NMR, the 2-amino group likely competed.[1] Solution: Switch to Pathway B (Boc-protection).[1]
-
No Reaction: The zwitterion did not dissolve. Solution: Use T3P in pure DMSO or switch base to DBU for the coupling step.
Experimental Workflow Diagram
Figure 2: Linear workflow for the T3P direct coupling method.
References
-
Dunetz, J. R., et al. (2016).[1] T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters.[6][10]Organic Process Research & Development . Available at: [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6][10][11]Tetrahedron . Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .[1] Available at: [Link]
Sources
- 1. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of KDM5 Inhibitors Utilizing a 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic Acid Scaffold
Introduction: Targeting KDM5 Demethylases in Oncology
The lysine-specific demethylase 5 (KDM5) family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Overexpression and dysregulation of KDM5 family members, particularly KDM5A and KDM5B, have been implicated in the pathogenesis of various cancers, where they contribute to oncogenic processes and the development of drug resistance.[3] Consequently, the development of potent and selective KDM5 inhibitors has emerged as a promising therapeutic strategy in oncology.
This guide provides a comprehensive overview of the synthesis and evaluation of KDM5 inhibitors based on a 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid scaffold. This structural motif is inspired by known potent KDM5 inhibitors and is designed to interact with the active site of the enzyme, competing with the endogenous cofactor α-ketoglutarate. We will detail a plausible synthetic route, enzymatic and cellular characterization protocols, and provide insights into the rationale behind these experimental designs.
Scientific Foundation: Mechanism of KDM5 Inhibition
KDM5 enzymes are Fe(II) and α-ketoglutarate (2-OG) dependent oxygenases.[3] The catalytic mechanism involves the coordination of Fe(II) and 2-OG in the active site, which then facilitates the oxidative demethylation of H3K4me3/2. The isonicotinic acid core of the inhibitors described herein is designed to chelate the active site Fe(II) ion, while the side chains can be modified to enhance potency, selectivity, and cellular permeability. The 2-{[2-(Dimethylamino)ethyl]amino} moiety is a key functional group intended to occupy a specific pocket within the KDM5 active site, contributing to the inhibitor's affinity and selectivity.
Part 1: Synthesis of a KDM5 Inhibitor Candidate
This section outlines a representative synthetic protocol for a KDM5 inhibitor, herein designated as KDM5-INH-DMA , starting from 2-chloro-isonicotinic acid and culminating in a final compound featuring the 2-{[2-(Dimethylamino)ethyl]amino} side chain.
Synthetic Workflow Overview
Caption: Synthetic scheme for KDM5-INH-DMA.
Detailed Synthetic Protocol
Step 1: Esterification of 2-Chloro-isonicotinic acid
-
Reaction Setup: To a solution of 2-chloro-isonicotinic acid (1.0 eq) in methanol (MeOH, 0.2 M), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 2-chloroisonicotinate.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (0.5 M).
-
Reagent Addition: Add N,N-dimethylethane-1,2-diamine (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-{[2-(dimethylamino)ethyl]amino}isonicotinate.
Step 3: Saponification
-
Reaction Setup: Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).
-
Reagent Addition: Add lithium hydroxide (LiOH) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed.
-
Work-up and Purification: Acidify the reaction mixture to pH ~5-6 with 1N HCl. Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Dry the organic layer and concentrate to yield 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid.
Step 4: Amide Coupling to Form KDM5-INH-DMA
-
Reaction Setup: To a solution of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid (1.0 eq) and a selected amine coupling partner (e.g., a substituted aniline, 1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final KDM5 inhibitor, KDM5-INH-DMA.
Part 2: Biochemical and Cellular Evaluation of KDM5 Inhibitors
Following the successful synthesis of KDM5-INH-DMA, a series of biochemical and cellular assays are essential to characterize its inhibitory activity and cellular effects.
Biochemical Assay: In Vitro KDM5B Inhibition
An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a robust method to determine the in vitro potency of the synthesized inhibitor against a KDM5 family member, for example, KDM5B.[4][5]
Caption: Workflow for KDM5B AlphaLISA assay.
Protocol: KDM5B AlphaLISA Assay
-
Enzyme Reaction:
-
Prepare a reaction mixture containing KDM5B enzyme, biotinylated H3K4me3 peptide substrate, α-ketoglutarate, and assay buffer.
-
Add serial dilutions of KDM5-INH-DMA (or a vehicle control, e.g., DMSO) to the reaction wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
-
Detection:
-
Add AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (H3K4me2) and Streptavidin-coated Donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
-
Signal Measurement:
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the KDM5B activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
| Compound | KDM5A IC₅₀ (nM) | KDM5B IC₅₀ (nM) | KDM5C IC₅₀ (nM) | Reference |
| KDOAM-25 | 71 | 19 | 69 | [6] |
| KDM5-C70 | - | - | - | [1] |
| CPI-455 | 10 | - | - | [7] |
| KDM5-INH-DMA | To be determined | To be determined | To be determined | - |
Table 1: Comparative in vitro potencies of selected KDM5 inhibitors.
Cellular Assay: Western Blot for H3K4me3 Levels
To confirm target engagement in a cellular context, a Western blot analysis is performed to measure the levels of the H3K4me3 mark in cells treated with the KDM5 inhibitor.[1]
Protocol: Western Blot for H3K4me3
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells) at an appropriate density.
-
Treat the cells with varying concentrations of KDM5-INH-DMA for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
-
Histone Extraction:
-
Harvest the cells and perform acid extraction of histones or use a commercial histone extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3. A primary antibody against total Histone H3 should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative increase in H3K4me3 levels upon inhibitor treatment.
-
| Treatment | H3K4me3 Fold Increase | Cell Line | Reference |
| KDM5-C70 (1 µM) | Significant increase | MCF-7 | [1] |
| KDOAM-25 (50 µM) | ~2-fold | MM1S | [6] |
| KDM5-INH-DMA | To be determined | To be determined | - |
Table 2: Cellular effects of KDM5 inhibitors on H3K4me3 levels.
Conclusion and Future Directions
The synthetic and analytical protocols detailed in this guide provide a robust framework for the development and characterization of novel KDM5 inhibitors based on the 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid scaffold. The successful synthesis of KDM5-INH-DMA and its subsequent evaluation will contribute to the growing arsenal of chemical probes to study KDM5 biology and may serve as a starting point for the development of new anticancer therapeutics. Future work should focus on optimizing the structure-activity relationship (SAR) to improve potency and selectivity, as well as conducting in-depth cellular studies to elucidate the downstream biological consequences of KDM5 inhibition.
References
-
Tumber, A., et al. (2017). Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. Cell Chemical Biology, 24(3), 371-380. [Link]
- Bavetsias, V., et al. (2016). Structure-based design of KDM5B inhibitors.
-
Horton, J. R., et al. (2016). Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. Cell Chemical Biology, 23(7), 769-781. [Link]
-
BPS Bioscience. (n.d.). JARID1B (KDM5B) Homogeneous Assay Kit. BPS Bioscience. [Link]
-
West Bioscience. (n.d.). JARID1B (KDM5B) Homogeneous activity assay. West Bioscience. [Link]
-
Horton, J. R., et al. (2018). Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. Nucleic Acids Research, 46(18), 9263-9276. [Link]
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. [Link]
-
Sayegh, J., et al. (2013). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. PLoS One, 8(9), e74989. [Link]
-
Dalpatraj, K., et al. (2021). Western blot of H3K4me3, H3K9me3, and H3K27me3, after treatment with hesperetin in the presence and absence of TGFβ in PC3 cells. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). JARID1A (KDM5A) Homogeneous Assay Kit. BPS Bioscience. [Link]
-
Diagenode. (2021). H3K4me3 antibody. Diagenode. [Link]
-
Gehling, V. S., et al. (2016). Identification of potent, selective KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4353-4357. [Link]
-
Wang, Y., et al. (2022). KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma. Journal of Oncology, 2022, 8818988. [Link]
-
PubChem. (n.d.). 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid. National Center for Biotechnology Information. [Link]
-
Nie, Z., et al. (2018). Structure-based design and discovery of potent and selective KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1490-1494. [Link]
-
Cianciulli, A., et al. (2020). Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. International Journal of Molecular Sciences, 21(15), 5484. [Link]
- Google Patents. (n.d.). WO2021111462A1 - An improved process for the preparation of osimertinib mesylate.
- Google Patents. (n.d.). CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide.
Sources
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- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
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Technical Support Center: Minimizing Side Products in Pyridine Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for pyridine nucleophilic aromatic substitution (SNAr). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyridine scaffolds in their synthetic endeavors. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, yet this reactivity is a double-edged sword, often leading to challenges in controlling regioselectivity and minimizing the formation of unwanted side products.[1][2]
This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve regioselectivity?
This is one of the most frequent challenges in pyridine SNAr. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom.[3][4][5] Attack at the C3 (meta) position does not allow for this stabilization, making it significantly slower.[3][4]
Core Principle: The relative stability of the anionic intermediate dictates the preferred position of attack.[3] While both C2 and C4 attacks are electronically favored, subtle steric and electronic factors often determine the final product ratio.
Causality & Recommended Actions:
-
Steric Hindrance: A primary differentiator between the C2 and C4 positions is the proximity of C2 to the ring nitrogen. Bulky nucleophiles will preferentially attack the more accessible C4 position to avoid steric clash with the nitrogen lone pair and its associated solvent shell.
-
Solution: If C4-selectivity is desired, consider using a bulkier nucleophile or adding bulky substituents to your nucleophile. Conversely, smaller nucleophiles have a higher chance of attacking the C2 position.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate and influencing the nucleophile's reactivity.
-
Protic Solvents (e.g., alcohols): Can solvate the nucleophile, effectively increasing its steric bulk and potentially favoring C4 attack. However, they can also slow down the reaction by hydrogen-bonding with the nucleophile.[6]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Are generally preferred as they solvate the cation of the nucleophilic salt but leave the anion "bare" and highly reactive. This can sometimes lead to lower selectivity.
-
Solution: Systematically screen solvents. Start with a polar aprotic solvent like DMSO. If regioselectivity is poor, try a less polar solvent like THF or a protic solvent, being mindful of potential rate decreases.[6]
-
-
Leaving Group: While less influential on regioselectivity than the incoming nucleophile, the nature of the leaving group can play a role. In some systems, particularly pyridinium salts, the reaction mechanism can shift, altering the selectivity profile.[7][8]
-
Pyridine N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide dramatically alters the ring's electronics. The N-oxide oxygen atom is strongly electron-donating by resonance, which activates the C2 and C4 positions towards nucleophilic attack even more, often with enhanced selectivity.[9][10][11][12] The N-oxide can be easily removed later via deoxygenation (e.g., with PCl₃ or Zn dust).[12]
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: My reaction yield is low, and I'm observing significant amounts of starting material and some dark, insoluble material (tar). What's happening?
Low yield with tar formation often points to competing side reactions, such as dimerization, polymerization, or reaction decomposition. This is particularly common in reactions requiring harsh conditions (e.g., strong bases, high temperatures), like the Chichibabin reaction.[13]
Causality & Recommended Actions:
-
Reaction Temperature: SNAr reactions on pyridines can be exothermic. Poor temperature control can lead to runaway reactions and decomposition.
-
Solution: Ensure efficient stirring and external cooling. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or the target temperature. Monitor the internal temperature closely.
-
-
Strong Base/Nucleophile Instability: Highly basic nucleophiles (e.g., sodium amide in the Chichibabin reaction) can promote a variety of side reactions.[13][14] For instance, the product itself (e.g., 2-aminopyridine) is acidic enough to be deprotonated by the strong base, which can lead to further reactions.
-
Solution:
-
Stoichiometry: Use the minimum effective amount of the base/nucleophile. An excess can drive side reactions.
-
Inverse Addition: Add the pyridine substrate slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
Alternative Reagents: For aminations, consider milder alternatives to NaNH₂ if possible, although this may require a pre-installed leaving group.
-
-
-
Dimerization: In some cases, particularly with substrates prone to radical formation or under high heat, dimerization can occur. For example, 4-tert-butylpyridine can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine as a byproduct during amination.[13]
-
Solution: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes suppress oxidative dimerization pathways. Increasing the pressure can also favor the desired bimolecular substitution over dimerization.[13]
-
-
Purity of Reagents: Impurities in starting materials or reagents can catalyze decomposition. For example, the purity of sodium amide is known to affect the yield of the Chichibabin reaction.[15]
-
Solution: Always use purified reagents and dry, degassed solvents. Ensure starting materials are fully characterized and free of contaminants.[1]
-
Data on Pressure Effects in Chichibabin Side Reactions
As reported in the literature, reaction conditions can drastically alter the product distribution.[13]
| Substrate | Conditions | 2-Amino Product Yield | Dimer Product Yield |
| 4-tert-butylpyridine | NaNH₂, Xylene, 1 atm | 11% | 89% |
| 4-tert-butylpyridine | NaNH₂, Xylene, 350 psi N₂ | 74% | 26% |
This table illustrates how increasing pressure can significantly suppress the dimerization side reaction in favor of the desired amination.[13]
Question 3: I am trying to perform a substitution on a hydroxypyridine, but the reaction is not working. Why?
Hydroxypyridines exist in equilibrium with their pyridone tautomers. For example, 2-hydroxypyridine predominantly exists as 2-pyridone.[14] This tautomerism fundamentally changes the nature of the substrate.
Causality & Recommended Actions:
-
Pyridone Tautomer: The pyridone form is not an electron-deficient aromatic ring in the same way as pyridine. It behaves more like an amide or a vinylogous amide and is generally unreactive towards SNAr.
-
Deprotonation: The hydroxyl/amide proton is acidic. In the presence of the basic nucleophile, it will be deprotonated to form a pyridinate/pyridonate anion. This negatively charged species is highly electron-rich and completely deactivated towards further nucleophilic attack.
Solution: The hydroxyl group must be masked or converted to a better leaving group.
-
Protecting Group: Protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether. This prevents deprotonation and maintains the aromaticity of the pyridine ring.
-
Conversion to a Halide: A more common and effective strategy is to convert the hydroxyl group into a good leaving group, such as a chloride or bromide, using reagents like POCl₃ or PBr₃. The resulting halopyridine is an excellent substrate for SNAr reactions.[12]
Strategic Workflow for Hydroxypyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. baranlab.org [baranlab.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. myttex.net [myttex.net]
- 15. chemistnotes.com [chemistnotes.com]
A Senior Application Scientist's Guide to the Reactivity of 2-Chloroisonicotinic vs. 2-Bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall project success. Substituted pyridines are a cornerstone of many biologically active molecules, and the 2-halo-isonicotinic acid scaffold offers a versatile platform for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-chloroisonicotinic acid and 2-bromoisonicotinic acid. Our analysis is grounded in fundamental mechanistic principles and supported by experimental data from relevant systems, enabling you to make informed decisions in your synthetic endeavors.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The divergent reactivity of 2-chloroisonicotinic and 2-bromoisonicotinic acids in common synthetic transformations is primarily rooted in the intrinsic properties of the carbon-halogen bond. In the two most prevalent classes of reactions for these substrates—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—the nature of the halogen dictates the reaction kinetics and, often, the feasibility of a given transformation.
For palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The efficiency of this step is inversely proportional to the bond dissociation energy (BDE) of the C-X bond. The C-Br bond (BDE: ~276 kJ/mol) is significantly weaker than the C-Cl bond (BDE: ~339 kJ/mol), rendering 2-bromoisonicotinic acid the more reactive partner in these transformations.[1] This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-derivative.
In contrast, for SNAr reactions, the rate-determining step is typically the nucleophilic attack on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide ion is fast. In this mechanistic paradigm, the bond strength is less critical than the ability of the leaving group to stabilize the developing negative charge in the transition state. While fluoride is the best leaving group in SNAr due to the high electronegativity of the C-F bond, the general trend for other halogens is less straightforward and can be influenced by the nature of the nucleophile and reaction conditions. However, the electron-withdrawing character of the pyridine nitrogen and the carboxylic acid group at the 4-position makes both substrates susceptible to nucleophilic attack.
Comparative Performance in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the choice between the chloro and bromo derivatives of isonicotinic acid can have a profound impact on reaction outcomes. The higher reactivity of the C-Br bond allows for more facile oxidative addition, making 2-bromoisonicotinic acid the preferred substrate in many cases.
| Feature | 2-Chloroisonicotinic Acid Derivative | 2-Bromoisonicotinic Acid Derivative |
| Reactivity | Lower | Higher |
| Typical Conditions | Higher temperatures (often >100 °C), higher catalyst loading, use of specialized, electron-rich ligands (e.g., Buchwald-type phosphines). | Milder temperatures (often 80-100 °C), lower catalyst loading, can be effective with standard ligands (e.g., PPh₃). |
| Yields | Generally moderate to good, but can be lower with challenging coupling partners. | Generally good to excellent. |
| Cost-Effectiveness | Higher (more economical starting material). | Lower (more expensive starting material). |
Table 1: Qualitative Comparison in Suzuki-Miyaura Coupling. Data is generalized from studies on analogous 2-halopyridine systems.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the palladium catalyst to the C-X bond. Consequently, 2-bromoisonicotinic acid is generally more reactive than its chloro counterpart in C-N bond-forming reactions. The use of 2-chloroisonicotinic acid often necessitates more specialized and expensive catalyst systems to achieve comparable results.
| Feature | 2-Chloroisonicotinic Acid Derivative | 2-Bromoisonicotinic Acid Derivative |
| Reactivity | Lower | Higher |
| Typical Conditions | Often requires strong bases (e.g., NaOt-Bu, K₃PO₄), higher temperatures, and specialized ligands (e.g., XPhos, RuPhos). | Can proceed under milder conditions with a broader range of bases and ligands. |
| Yields | Can be high with optimized systems, but sensitive to substrate steric and electronic properties. | Generally high and more robust across a wider range of amines. |
| Selectivity | In di-halogenated systems, selective reaction at the chloro-position can be challenging. | In mixed halo-systems (e.g., bromo-chloro), selective amination at the bromo-position is often achievable.[2] |
Table 2: Qualitative Comparison in Buchwald-Hartwig Amination. Data is generalized from studies on analogous 2-halopyridine systems.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the greater electronegativity of chlorine compared to bromine can make the carbon atom at the 2-position slightly more electrophilic, potentially favoring attack by a nucleophile. However, the leaving group ability also plays a crucial role. For halogens, the leaving group ability in SNAr is context-dependent, but generally, bromide is a better leaving group than chloride in many systems due to its greater polarizability and the weaker C-Br bond.
| Feature | 2-Chloroisonicotinic Acid | 2-Bromoisonicotinic Acid |
| Electrophilicity of C-2 | Slightly higher | Slightly lower |
| Leaving Group Ability | Moderate | Good |
| Typical Conditions | Often requires elevated temperatures and/or strong nucleophiles. | May proceed under slightly milder conditions or with a broader range of nucleophiles. |
| Yields | Generally good, especially with activating groups. | Generally good to excellent. |
Table 3: Qualitative Comparison in Nucleophilic Aromatic Substitution.
dot
Sources
Personal protective equipment for handling 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid
Executive Summary & Chemical Threat Assessment
The Molecule: 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid is a bifunctional intermediate often utilized in the synthesis of kinase inhibitors (e.g., analogs of Afatinib or similar pyridine-based scaffolds).
The Hazard Profile (Read-Across Toxicology): While a specific GHS monograph may not exist for this exact isomer in all public databases, its structure dictates its hazard profile.[1] It contains a pyridine core (irritant), a carboxylic acid (proton donor), and a diamine side chain (proton acceptor/base).[1]
-
Primary Threat: The N,N-dimethylethylenediamine moiety is a known sensitizer and corrosive agent.[1] Even attached to the ring, this side chain facilitates skin permeation and can cause severe irritation or chemical burns (Skin Corr.[1] 1B / Eye Dam. 1).
-
Physical State: Typically a hygroscopic solid (powder) at room temperature.[1]
-
Inhalation Risk: High.[1] The dust is likely highly irritating to the upper respiratory tract (STOT SE 3).[1]
Core Directive: Treat this compound as a Corrosive Solid and a Potential Sensitizer .[1] Do not handle on an open bench.
Personal Protective Equipment (PPE) Matrix
This system is designed to prevent two specific failure modes: dermal absorption of the amine and inhalation of zwitterionic dust .[1]
The PPE Firewall
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | N95 / P95 (Minimum) Recommended: P100 (HEPA) or PAPR | The particle size of synthetic intermediates often ranges from 1–10 µm.[1] Simple surgical masks offer zero protection against amine-laden dust.[1] |
| Dermal (Hands) | Double Nitrile Gloves Inner: 4 mil (Disposable)Outer: 5-8 mil (Extended Cuff) | Why Nitrile? Latex is permeable to organic amines. The double layer creates a "breakthrough buffer."[1] If the outer glove is compromised, the inner glove protects during doffing.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1] Airborne powder can bypass side shields.[1] Amines in the eye can cause irreversible corneal opacity.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids and hold dust against the skin.[1] Tyvek provides a non-woven barrier against particulate penetration.[1] |
PPE Decision Logic (Visualization)[1]
Figure 1: Decision matrix for selecting PPE based on the physical state and manipulation type. Note the escalation to Goggles for dust handling.[1]
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Context: This is the moment of highest risk for inhalation exposure.[1]
-
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]
-
Static Mitigation: Amine salts are often static-prone.[1] Use an anti-static gun or ionizer bar if the powder "flies."[1]
-
The "Clean-Dirty" Hand Rule:
-
Solubilization: Dissolve the solid immediately after weighing. Do not transport open weigh boats across the lab.
B. Self-Validating Safety Checks
Before starting, perform these three checks:
-
Glove Inflation Test: Inflate the outer nitrile glove with air and squeeze to check for pinholes.[1]
-
Sash Height Check: Ensure the fume hood sash is at the certified working height (usually 18 inches) to guarantee 100 fpm face velocity.[1]
-
Neutralizer Prep: Have a spray bottle of 5% Acetic Acid (for amine neutralization) or saturated Sodium Bicarbonate (if treating as acid) ready.[1] For this zwitterion, simple water with a mild surfactant is best for cleaning surfaces.[1]
Emergency Response & Spill Management
Exposure Response[2][3][4][5][6][7]
-
Eye Contact: Immediate irrigation for 15 minutes .[1][2][3][4] Time it. Do not guess. The amine moiety can cause rapid pH changes in the eye.[1]
-
Skin Contact: Wash with soap and copious water.[1][2][3][4] Do not use ethanol; it opens pores and increases absorption.[1]
Spill Protocol (Graphviz Workflow)[1]
Figure 2: Protocol for managing spills. Note the prohibition on dry sweeping to prevent aerosolization.
Disposal Strategy (Cradle-to-Grave)
Do not dispose of this down the drain. The pyridine ring is often regulated as a hazardous organic pollutant.[1][5]
-
Solid Waste:
-
Liquid Waste (Mother Liquors/Rinses):
-
Container Disposal: Triple rinse the empty reagent bottle with a compatible solvent (methanol/water) before discarding the glass.[1] Collect the rinsate as hazardous waste.[1]
References
-
PubChem. Compound Summary: Isonicotinic acid derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] United States Department of Labor.[1] Available at: [Link][1]
-
European Chemicals Agency (ECHA). Information on Chemicals - Pyridine and Amine Derivatives.[1] Available at: [Link][1]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid | C15H24N4O3 | CID 86346639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-((2-(Dimethylamino)ethyl)amino)nicotinic acid | 115891-14-0 [sigmaaldrich.com]
- 8. 2-((2-(Dimethylamino)ethyl)amino)nicotinic acid | 115891-14-0 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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